molecular formula C12H12N2O B14500826 (4-Methyl-6-phenylpyrimidin-2-yl)methanol CAS No. 63235-10-9

(4-Methyl-6-phenylpyrimidin-2-yl)methanol

Cat. No.: B14500826
CAS No.: 63235-10-9
M. Wt: 200.24 g/mol
InChI Key: NZMIGHISHGXVLY-UHFFFAOYSA-N
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Description

(4-Methyl-6-phenylpyrimidin-2-yl)methanol is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position, a phenyl group at the 6-position, and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-6-phenylpyrimidin-2-yl)methanol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-6-phenylpyrimidine with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 2-position. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-6-phenylpyrimidin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methyl-6-phenylpyrimidin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methyl-6-phenylpyrimidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-phenylpyrimidin-2-amine: Similar structure but lacks the hydroxymethyl group.

    6-Methyl-2-phenylpyrimidin-4-amine: Similar structure with different substitution pattern.

    2-Phenylpyrimidine: Lacks the methyl and hydroxymethyl groups.

Uniqueness

(4-Methyl-6-phenylpyrimidin-2-yl)methanol is unique due to the presence of the hydroxymethyl group at the 2-position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

63235-10-9

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(4-methyl-6-phenylpyrimidin-2-yl)methanol

InChI

InChI=1S/C12H12N2O/c1-9-7-11(14-12(8-15)13-9)10-5-3-2-4-6-10/h2-7,15H,8H2,1H3

InChI Key

NZMIGHISHGXVLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CO)C2=CC=CC=C2

Origin of Product

United States

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